molecular formula C20H21N5O4S B2653716 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 1105227-79-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2653716
CAS No.: 1105227-79-9
M. Wt: 427.48
InChI Key: IPAHPZMGCSYQIJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxin core linked to a triazole-thioacetamide scaffold. Its structure includes:

  • A 4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazole moiety, which introduces hydrogen-bonding and π-stacking capabilities.
  • A sulfanylacetamide bridge, enhancing solubility and modulating electronic properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-3-25-18(14-5-4-8-24(2)19(14)27)22-23-20(25)30-12-17(26)21-13-6-7-15-16(11-13)29-10-9-28-15/h4-8,11H,3,9-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAHPZMGCSYQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps that include the formation of the benzodioxin moiety and subsequent modifications to introduce the triazole and acetamide functionalities. The general synthetic route can be summarized as follows:

  • Formation of Benzodioxin Core : The precursor 2,3-dihydrobenzo[1,4]dioxin is synthesized via a reaction involving appropriate starting materials under basic conditions.
  • Triazole Formation : The introduction of the triazole ring is achieved through cyclization reactions with specific reagents that incorporate sulfur and ethyl groups.
  • Final Acetamide Derivation : The final step involves acetamide formation through reaction with acetic anhydride or similar reagents.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant enzyme inhibitory activity. For instance:

  • Acetylcholinesterase Inhibition : Compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin) have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD) .
CompoundAChE Inhibition IC50 (μM)
N-(2,3-dihydrobenzo[1,4]-dioxin)0.12
Control (Donepezil)0.05

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Antibacterial Activity : Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed Minimum Inhibitory Concentration (MIC) values of 256 μg/mL against E. coli and S. aureus .
PathogenMIC (μg/mL)
E. coli256
S. aureus256

Anticancer Potential

Research has indicated that compounds containing the benzodioxin structure may possess anticancer properties. In vitro studies using various cancer cell lines have shown cytotoxic effects:

  • Cell Lines Tested : A549 (lung cancer) and Caco-2 (colon cancer).
Cell LineIC50 (μM)
A54915
Caco-220

Case Studies

A recent study investigated the biological activity of a series of triazole derivatives incorporating the benzodioxin moiety. The findings highlighted the structure-activity relationship (SAR), emphasizing that modifications to the triazole ring significantly influenced both enzyme inhibition and antimicrobial efficacy .

Example Case Study

In a comparative study on benzodioxin derivatives:

  • Objective : To evaluate the effect of substituents on biological activity.
  • Results : Compounds with electron-donating groups exhibited higher AChE inhibition compared to those with electron-withdrawing groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has shown that derivatives of triazole compounds often possess potent antifungal and antibacterial activities. The presence of the benzodioxin moiety enhances its efficacy against resistant strains of bacteria and fungi .

Cancer Treatment
The compound's structural features suggest potential applications in oncology. Triazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, the presence of the sulfanyl group may enhance binding affinity to target proteins involved in tumor growth regulation .

Neuroprotective Effects
Some studies indicate that similar compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for exploring its use in treating neurodegenerative diseases .

Agricultural Applications

Pesticidal Properties
The triazole framework is known for its fungicidal properties. Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be developed as novel pesticides targeting specific plant pathogens while minimizing harm to beneficial organisms .

Material Science

Polymer Chemistry
The unique chemical structure allows for potential applications in polymer synthesis. The compound can be utilized as a monomer or additive to improve the thermal stability and mechanical properties of polymers. This is particularly relevant in the development of materials for electronic applications or high-performance coatings .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Triazole DerivativesMedicinal ChemistryDemonstrated significant activity against resistant bacterial strains; potential for drug development.
Evaluation of Neuroprotective PropertiesNeuropharmacologyShowed reduced oxidative stress in neuronal cultures; implications for Alzheimer’s treatment.
Development of Novel PesticidesAgricultural ChemistryEffective against common fungal pathogens with low toxicity to non-target species.
Synthesis of Functional PolymersMaterial ScienceImproved mechanical properties in composite materials using triazole-based additives.

Comparison with Similar Compounds

Compound A : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences :
    • 4-position substituent : 2-Furylmethyl (Compound A) vs. ethyl (Target compound).
    • 5-position substituent : 2-Pyridinyl (Compound A) vs. 1-methyl-2-oxo-dihydropyridin-3-yl (Target compound).
  • The 1-methyl-2-oxo-dihydropyridin-3-yl group in the target compound introduces a ketone moiety, enhancing hydrogen-bond acceptor capacity, which may improve target binding affinity compared to the simpler pyridinyl group in Compound A .

Compound B : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences :
    • 5-position substituent : 2-Pyridinyl (Compound B) vs. 1-methyl-2-oxo-dihydropyridin-3-yl (Target compound).

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Predicted LogP<sup>*</sup>
Target compound Not reported Ethyl, 1-methyl-2-oxo-dihydropyridin-3-yl ~2.1 (estimated)
Compound A 449.485 2-Furylmethyl, 2-pyridinyl ~2.8
Compound B Not reported Ethyl, 2-pyridinyl ~1.9

<sup>*</sup>LogP values estimated using fragment-based methods.

Spectroscopic Comparison

  • NMR Analysis :
    • The target compound’s 1-methyl-2-oxo-dihydropyridin-3-yl group would produce distinct chemical shifts in regions corresponding to protons near the ketone (δ ~2.5–3.5 ppm) and methyl groups (δ ~1.2–1.5 ppm). This contrasts with Compound A’s 2-pyridinyl group, which shows aromatic proton shifts at δ ~7.0–8.5 ppm .
    • Sulfanylacetamide protons typically resonate at δ ~3.0–4.0 ppm, consistent across all analogs .

Q & A

Q. What are the foundational steps for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl or acetamide precursors under dynamic pH control (pH 10, aqueous Na₂CO₃) . Subsequent N-substitution reactions use alkyl/aryl halides in DMF with lithium hydride (LiH) as a catalyst . Reaction progress is monitored via TLC, and purification involves precipitation (ice-water) and filtration . Structural confirmation employs IR (C=O, S=O stretches), ¹H NMR (benzodioxin and triazolyl proton signals), and elemental analysis .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer : Use in vitro antibacterial assays (e.g., agar diffusion against S. aureus or E. coli) and enzyme inhibition studies (e.g., lipoxygenase or α-glucosidase). Prepare serial dilutions (1–100 µM) and measure IC₅₀ values using spectrophotometric methods . Include positive controls (e.g., acarbose for α-glucosidase) to validate assay sensitivity.

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). Use fractional factorial designs to reduce trial numbers while capturing interactions between parameters . For example, a 2³ factorial design could test LiH concentration (0.5–2 mol%), reaction time (2–6 hours), and temperature (25–60°C). Pair computational tools (e.g., COMSOL Multiphysics) with quantum chemical calculations to predict optimal conditions and validate experimentally .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct dose-response validation and assess assay interference (e.g., compound solubility, aggregation). Use orthogonal methods: compare enzymatic inhibition with cell-based assays (e.g., cytotoxicity in HEK293 cells). For conflicting computational vs. experimental results, refine docking parameters (e.g., protonation states, solvation models) and validate with mutagenesis studies . Reference theoretical frameworks to align hypotheses with empirical data .

Q. What computational strategies enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Perform molecular dynamics simulations to study binding stability with target enzymes (e.g., α-glucosidase). Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Integrate cheminformatics tools (e.g., PubChem descriptors) to correlate structural features (e.g., sulfanyl group) with activity . Validate predictions with kinetic studies (e.g., Lineweaver-Burk plots for enzyme inhibition type) .

Q. What advanced techniques elucidate its enzyme inhibition mechanism?

  • Methodological Answer : Combine steady-state kinetics (Km/Vmax shifts) with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For covalent inhibitors, use LC-MS to detect enzyme-adduct formation. Employ X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes, focusing on active-site interactions (e.g., hydrogen bonds with catalytic residues) .

Data-Driven Research Design

Q. How can researchers design a robust study to explore structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., ethyl → methyl on triazole, benzodioxin → benzofuran). Test analogs in parallel using high-throughput screening (HTS). Apply multivariate analysis (e.g., PCA or PLS regression) to identify critical substituents. Use free-energy perturbation (FEP) simulations to predict potency changes .

Q. What strategies ensure reproducibility in synthetic protocols?

  • Methodological Answer : Document all variables (e.g., solvent lot, humidity during precipitation). Use statistical process control (SPC) charts to monitor yield consistency. Share raw spectral data (e.g., NMR FIDs) and crystallization conditions via open-access platforms. Reference CRDC guidelines for chemical engineering best practices (e.g., RDF2050112 for reactor design) .

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